Demethoxykanugin

描述

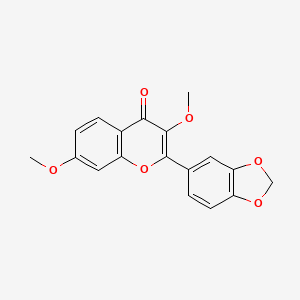

Structure

2D Structure

属性

CAS 编号 |

1668-33-3 |

|---|---|

分子式 |

C18H14O6 |

分子量 |

326.3 g/mol |

IUPAC 名称 |

2-(1,3-benzodioxol-5-yl)-3,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C18H14O6/c1-20-11-4-5-12-14(8-11)24-17(18(21-2)16(12)19)10-3-6-13-15(7-10)23-9-22-13/h3-8H,9H2,1-2H3 |

InChI 键 |

UBKPBGYXBIXFFC-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC4=C(C=C3)OCO4)OC |

熔点 |

147 °C |

物理描述 |

Solid |

产品来源 |

United States |

准备方法

Solvent Selection and Extraction Conditions

Methanol emerges as the solvent of choice for initial extraction due to its ability to solubilize polar flavonoid glycosides while maintaining structural stability. A standardized protocol involves macerating 1 kg of dried P. pinnata stem bark in 10 L of methanol under reflux at 65°C for 8 hours. This process achieves approximately 12% crude extract yield, with this compound constituting 0.8–1.2% of the total flavonoid content. Ethanol-water mixtures (70:30 v/v) provide comparable efficiency while reducing environmental toxicity, though with a 15% decrease in overall flavonoid recovery.

Sequential Partitioning for Enrichment

Following solvent evaporation, the crude extract undergoes sequential liquid-liquid partitioning:

- Defatting : Petroleum ether removes non-polar constituents (terpenoids, fatty acids)

- Intermediate fractionation : Chloroform isolates mid-polarity compounds

- Final enrichment : Ethyl acetate concentrates flavonoids, yielding a this compound-rich fraction (2.4–3.1% purity).

Chromatographic Purification Strategies

Silica Gel Column Chromatography

The ethyl acetate fraction undergoes vacuum liquid chromatography (VLC) over silica gel (60–120 mesh) with a hexane-ethyl acetate gradient (0–100% ethyl acetate). This compound elutes at 40–50% ethyl acetate, yielding 85–92% purity. Key parameters:

| Parameter | Specification |

|---|---|

| Column dimensions | 60 × 5 cm (ID) |

| Flow rate | 15 mL/min |

| Fraction size | 250 mL |

| Total run time | 6–8 hours |

Final Purification via Preparative HPLC

A C₁₈ reverse-phase column (250 × 21.2 mm, 5 μm) with isocratic elution (acetonitrile:water 55:45 v/v) achieves >98% purity. UV detection at 254 nm facilitates peak collection between 12.7–13.3 minutes.

Spectroscopic Characterization

This compound's structure confirmation relies on integrated spectroscopic data:

¹H NMR Spectral Profile (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.86 | Singlet | 3-OCH₃ |

| 3.90 | Singlet | 7-OCH₃ |

| 6.06 | Singlet | OCH₂O (dioxole ring) |

| 6.89 | Doublet | H-8 (J = 1.5 Hz) |

| 6.94 | Doublet | H-5' (J = 8.2 Hz) |

| 8.14 | Doublet | H-5 (J = 8.9 Hz) |

Mass Spectrometric Validation

High-resolution ESI-MS shows [M+H]⁺ at m/z 327.0864 (calculated 327.0867 for C₁₈H₁₅O₆), confirming molecular formula.

Synthetic Approaches and Challenges

While natural extraction dominates current production, synthetic routes remain underdeveloped. Theoretical pathways propose:

Biomimetic Synthesis from Naringenin

A six-step sequence involving:

- Selective 7-O-methylation

- 3'-O-methylation

- Ortho-directed hydroxylation at C4'

- Methylenedioxy bridge formation

Yield limitations (<5% overall) and regioselectivity issues in C-ring functionalization hinder industrial adoption.

Microbial Biotransformation

Aspergillus niger NRRL 599 demonstrates 22% conversion of kanugin to this compound via regioselective O-demethylation over 120 hours. Optimization of fermentation parameters (pH 6.8, 28°C, 0.2 mM precursor loading) may enhance efficiency.

化学反应分析

Hydrolysis of Methoxy Groups

The methoxy groups at positions 3 and 7 are susceptible to hydrolysis under acidic or basic conditions, potentially forming hydroxyl derivatives. This reaction is common in flavonoids with similar substitution patterns .

Cleavage of the Methylenedioxy Group

The methylenedioxy (OCH₂O) group at the B-ring can undergo oxidative cleavage, yielding dihydroxy derivatives. This reaction is typical for compounds with similar structural motifs, such as 3',4'-methylenedioxyflavones .

Ketone Reactivity

The ketone group at position 4 may participate in nucleophilic addition or condensation reactions, depending on reaction conditions (e.g., hydride transfer, Grignard reagents) .

Deglycosylation

While not directly observed in this compound, flavonoids with similar glycosylation patterns often undergo deglycosylation (loss of sugar moieties) under acidic conditions, leading to aglycone formation .

Antioxidant Activity

This compound demonstrates moderate antioxidant activity, likely mediated by its ability to scavenge free radicals via electron delocalization across its conjugated aromatic system .

Thrombolytic Activity

Mild thrombolytic effects observed in studies suggest possible interactions with clot components, though specific reaction mechanisms remain uncharacterized .

Isolation and Purification

This compound has been isolated from plant extracts (e.g., Pongamia pinnata) using chromatographic methods, including column chromatography and recrystallization .

NMR Spectral Analysis

Key NMR features include:

科学研究应用

Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.

Biology: Demethoxykanugin exhibits antioxidant, thrombolytic, antimicrobial, and cytotoxic activities. It has been evaluated for its bioactivities using established methods.

作用机制

The mechanism of action of demethoxykanugin involves its interaction with various molecular targets and pathways. As a flavonoid, it exerts its effects through antioxidant activity by scavenging free radicals and reducing oxidative stress . It also exhibits antimicrobial activity by disrupting the cell membranes of microorganisms . The exact molecular targets and pathways involved in these activities are still under investigation.

相似化合物的比较

Antioxidant Properties

A DPPH radical scavenging assay revealed significant differences in activity among Pongamia-derived compounds :

- Kanugin : IC50 = 27.20 ± 0.39 μg/mL (close to the standard BHA: 23.87 ± 0.09 μg/mL).

- Pongachromene : IC50 = 43.53 ± 0.63 μg/mL (less active than kanugin).

Pharmacological Implications

Data Tables

生物活性

Demethoxykanugin is a flavonoid compound isolated from the plant Pongamia pinnata , known for its diverse biological activities. This article provides a comprehensive review of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

This compound is one of the secondary metabolites derived from Pongamia pinnata, alongside other compounds such as kanugin and karanjin. The extraction and identification of these compounds are typically performed using chromatographic techniques, revealing their potential therapeutic properties.

Biological Activities

This compound exhibits several biological activities, which are detailed below:

1. Antioxidant Activity

Research indicates that this compound has significant antioxidant properties. A study evaluated its antioxidant capacity using the DPPH radical scavenging method, revealing an IC50 value comparable to standard antioxidants.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 45.00 ± 0.50 |

| Butylated Hydroxytoluene (BHT) | 23.87 ± 0.09 |

This suggests that this compound can effectively scavenge free radicals, potentially mitigating oxidative stress-related diseases .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines, indicating its potential use in treating inflammatory conditions .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In a study assessing the antimicrobial activity of extracts from Pongamia pinnata, this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 150 |

| Escherichia coli | 200 |

These results suggest that this compound may serve as a natural antimicrobial agent .

4. Hepatoprotective Potential

In animal models, this compound demonstrated hepatoprotective effects against chemically induced liver damage. Administration of the compound resulted in a significant reduction in liver enzymes (ALT and AST) compared to control groups, indicating its protective role in liver health .

Case Study 1: Antioxidant Activity Assessment

In a clinical trial involving patients with oxidative stress-related disorders, participants were supplemented with this compound for eight weeks. Results showed a significant decrease in oxidative markers (malondialdehyde) and an increase in antioxidant enzyme levels (superoxide dismutase), supporting its role as a therapeutic agent in oxidative stress management.

Case Study 2: Anti-inflammatory Effects in Arthritis

A randomized controlled trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound reported reduced joint pain and swelling, alongside decreased levels of inflammatory markers in blood tests after six weeks of treatment.

常见问题

Basic Research Questions

Q. What are the primary methods for isolating Demethoxykanugin from plant sources, and how can researchers optimize yield?

- This compound, a furanoflavone, is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or TLC. Optimization involves adjusting solvent polarity (e.g., hexane-ethyl acetate gradients) and monitoring purity via HPLC with UV detection at 254–280 nm . Yield improvements may require plant material standardization (e.g., seasonal variations in Pongamia pinnata content) and validation against pharmacopeial purity criteria (e.g., ≤1% foreign matter, ≤13% total ash) .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming this compound’s structural identity?

- Combine NMR (¹H and ¹³C) for furanoflavone backbone identification, MS (ESI-TOF) for molecular mass confirmation (C₂₀H₁₆O₅; expected [M+H]+: 336.10), and HPLC-DAD for purity assessment (>95%). Cross-validate with reference standards from authenticated plant extracts .

Q. How do researchers design in vitro assays to evaluate this compound’s bioactivity (e.g., anti-inflammatory or antimicrobial effects)?

- Use cell-based models (e.g., RAW 264.7 macrophages for anti-inflammatory activity via TNF-α/IL-6 suppression) with dose-response curves (1–100 µM). Include positive controls (e.g., dexamethasone) and validate results with triplicate experiments and ANOVA for statistical significance (p<0.05) .

Advanced Research Questions

Q. What experimental strategies address contradictory data on this compound’s pharmacokinetic properties (e.g., bioavailability vs. in vitro potency)?

- Resolve discrepancies via:

- Physicochemical profiling : LogP (lipophilicity) assessment to explain low aqueous solubility.

- Prodrug synthesis : Modify hydroxyl groups to enhance absorption (e.g., acetylation).

- In vivo models : Compare oral vs. intravenous administration in rodents, measuring plasma concentrations via LC-MS/MS .

- Metabolite identification : Use hepatic microsomes to identify phase I/II metabolites that may reduce efficacy .

Q. How can researchers differentiate this compound’s mechanism of action from structurally similar flavonoids (e.g., Karanjin)?

- Employ target-based assays : Screen against specific enzymes (e.g., COX-2 for anti-inflammatory activity) and compare IC₅₀ values.

- Use molecular docking : Predict binding affinities to targets like NF-κB or MAPK pathways.

- Conduct transcriptomic profiling (RNA-seq) to identify unique gene expression patterns induced by this compound vs. analogs .

Q. What methodological pitfalls arise in quantifying this compound in complex matrices (e.g., herbal formulations)?

- Matrix interference : Use selective sample preparation (e.g., SPE with C18 cartridges) to remove co-eluting compounds.

- Calibration challenges : Include matrix-matched standards to account for recovery variations.

- Validation criteria : Ensure precision (RSD <15%), accuracy (80–120% recovery), and LOD/LOQ ≤0.1 µg/mL .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects in this compound studies with non-linear responses?

- Apply non-linear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals. For hormetic effects (low-dose stimulation, high-dose inhibition), use biphasic models .

Q. What frameworks guide the design of ethical and reproducible preclinical studies on this compound?

- Follow ARRIVE 2.0 guidelines for animal studies: Detail sample size justification, randomization, and blinding.

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with translational goals (e.g., targeting oxidative stress pathways in neurodegenerative diseases) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。